Benzoic acid, 5-hydroxy-2-((8-(trifluoromethyl)-4-quinolinyl)amino)-
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Overview
Description
Benzoic acid, 5-hydroxy-2-((8-(trifluoromethyl)-4-quinolinyl)amino)- is a complex organic compound that features a benzoic acid core substituted with a hydroxy group and an amino group linked to a quinoline ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-hydroxy-2-((8-(trifluoromethyl)-4-quinolinyl)amino)- typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-hydroxy-2-((8-(trifluoromethyl)-4-quinolinyl)amino)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group on the quinoline ring can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a benzoquinone derivative, while reduction of the nitro group would produce an aminoquinoline derivative.
Scientific Research Applications
Benzoic acid, 5-hydroxy-2-((8-(trifluoromethyl)-4-quinolinyl)amino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which benzoic acid, 5-hydroxy-2-((8-(trifluoromethyl)-4-quinolinyl)amino)- exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 3,5-dihydroxybenzoic acid share structural similarities but lack the quinoline and trifluoromethyl groups.
Quinoline derivatives: Compounds such as 8-hydroxyquinoline and 4-aminoquinoline have similar core structures but differ in their substituents.
Uniqueness
The uniqueness of benzoic acid, 5-hydroxy-2-((8-(trifluoromethyl)-4-quinolinyl)amino)- lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the quinoline ring provides a versatile scaffold for further functionalization.
Properties
CAS No. |
56047-12-2 |
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Molecular Formula |
C17H11F3N2O3 |
Molecular Weight |
348.28 g/mol |
IUPAC Name |
5-hydroxy-2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)12-3-1-2-10-14(6-7-21-15(10)12)22-13-5-4-9(23)8-11(13)16(24)25/h1-8,23H,(H,21,22)(H,24,25) |
InChI Key |
LOJBZNCRKFARPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NC3=C(C=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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